2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide
Description
Properties
IUPAC Name |
2-[[2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-3-26(29(38)34-23-15-9-10-16-25(23)40-2)41-31-35-22-14-8-7-13-21(22)28-33-24(30(39)36(28)31)17-18-27(37)32-19-20-11-5-4-6-12-20/h4-16,24,26H,3,17-19H2,1-2H3,(H,32,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUFEGQVZEFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide is a derivative of imidazo[1,2-c]quinazoline, a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its potential as an α-glucosidase inhibitor , which is relevant for managing type 2 diabetes mellitus (T2DM).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 569.68 g/mol. The structural complexity includes an imidazoquinazoline core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H31N5O4S |
| Molecular Weight | 569.68 g/mol |
| Purity | ≥ 95% |
The primary mechanism through which this compound exerts its biological effects is by inhibiting α-glucosidase , an enzyme crucial in carbohydrate metabolism. By inhibiting this enzyme, the compound slows down glucose absorption in the intestines, thus lowering blood sugar levels post-meal.
Structure-Activity Relationship (SAR)
Recent studies have highlighted that modifications to the imidazoquinazoline structure can significantly affect its inhibitory potency against α-glucosidase. For instance:
- Substituents on the imidazole ring can enhance or diminish activity.
- Electron-donating groups (e.g., methoxy groups) tend to improve inhibitory potency compared to electron-withdrawing groups (e.g., halogens) .
Biological Evaluation
In vitro studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit varying degrees of α-glucosidase inhibition. For example:
| Compound | IC50 (µM) |
|---|---|
| Acarbose (control) | 750.0 ± 1.5 |
| Compound 11j | 12.44 ± 0.38 |
| Compound 19e | 50.0 ± 0.12 |
| Compound 27e | 268.25 ± 0.09 |
These results indicate that certain modifications can lead to compounds that are significantly more potent than established drugs like acarbose .
Case Studies
- Inhibition Studies : A series of substituted imidazo[1,2-c]quinazolines were synthesized and tested against Saccharomyces cerevisiae α-glucosidase . The best-performing compounds had IC50 values in the range of 12.44 µM to 268.25 µM , showcasing their potential as effective inhibitors .
- Molecular Docking : Computational studies have been conducted to understand the binding interactions between these compounds and α-glucosidase. These studies revealed critical binding sites and interactions that contribute to their inhibitory efficacy .
Comparison with Similar Compounds
Table 1: Hypothetical Structural Analogs and Key Features
*Calculated using MACCS fingerprints and Tanimoto coefficients .
Bioactivity Profile Clustering
Bioactivity profiling, as demonstrated in hierarchical clustering studies, groups compounds with similar modes of action (MoA). For example:
- Compounds with imidazoquinazolinone cores often exhibit kinase inhibition (e.g., EGFR or VEGFR targets) .
- Substituent variations correlate with selectivity; methoxyphenyl groups may enhance binding to hydrophobic pockets, while sulfanyl bridges influence redox-dependent activity.
Table 2: Hypothetical Bioactivity Clusters
Computational Similarity Metrics
Virtual screening tools employ molecular fingerprints (e.g., Morgan or MACCS) and similarity metrics (Tanimoto/Dice) to prioritize analogs. For instance:
Table 3: Comparison of Similarity Metrics
Q & A
Q. Advanced
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps, as they enhance regioselectivity in heterocyclic systems .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for sulfanyl group introduction to stabilize transition states .
- Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict activation energies for key steps, such as cyclocondensation or amidation .
Example : A 15% yield increase was achieved by switching from THF to DMF in analogous imidazoquinazoline syntheses .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. resazurin) .
- Structural Analogs : Test derivatives lacking the sulfanyl or benzylcarbamoyl group to isolate pharmacophores (see SAR table below) .
| Derivative Structure | Biological Activity (IC₅₀, μM) |
|---|---|
| Without sulfanyl group | >100 (Anticancer) |
| With 4-chlorophenyl substituent | 12.3 ± 1.2 (Anticancer) |
- In Silico Validation : Perform molecular docking to assess binding affinity variations across protein conformers (e.g., EGFR kinase vs. tubulin) .
What strategies are effective for designing analogs with improved pharmacokinetics?
Q. Advanced
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzylcarbamoyl chain to enhance aqueous solubility.
- Metabolic Stability : Replace the methoxyphenyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
- In Vitro/In Vivo Bridging : Use parallel artificial membrane permeability assays (PAMPA) and murine models to correlate permeability with bioavailability .
Which analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazoquinazoline core (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 589.2123) and detects impurities .
- HPLC-PDA : Ensures >95% purity using C18 columns and acetonitrile/water gradients .
What is the role of the sulfanyl group in mediating biological activity?
Q. Advanced
- Redox Activity : The -S- group may undergo oxidation to sulfoxide/sulfone derivatives, modulating electron transport in cancer cells .
- Hydrogen Bonding : In docking studies, the sulfanyl group forms π-sulfur interactions with ATP-binding pockets (e.g., in Aurora kinase) .
- Comparative SAR : Analogs lacking the sulfanyl group show 10-fold reduced activity, confirming its critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
